molecular formula C12H14N2O4 B2791025 1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine CAS No. 893765-34-9

1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine

Cat. No. B2791025
M. Wt: 250.254
InChI Key: UYXXFFMJBRYBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” is a compound with the molecular formula C12H14N2O4 . It is related to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” consists of a piperidine ring attached to a benzodioxol ring with a nitro group . The exact structure can be found in various chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” are not available, related compounds such as piperine and piperidine have shown to interact with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Scientific Research Applications

Neuropharmacology

Summary:

1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine has been investigated as a potential modulator of neurotransmitter systems. Researchers have explored its effects on neuronal receptors, ion channels, and synaptic transmission.

Methods:

Results:

  • Some studies suggest that this compound may enhance certain neurotransmitter pathways, potentially influencing mood regulation or cognitive function .

Photolabile Protecting Groups

Summary:

1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine is employed as a photolabile protecting group. These groups temporarily shield bioactive molecules and can be removed by light exposure.

Methods:

Results:

  • Applications include caged neurotransmitters, photoactivatable peptides, and optogenetics .

Future Directions

The future directions for “1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine” could involve further studies on its potential anticancer properties, given the observed effects of structurally similar compounds . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-14(16)10-7-12-11(17-8-18-12)6-9(10)13-4-2-1-3-5-13/h6-7H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXXFFMJBRYBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Nitro-1,3-benzodioxol-5-yl)piperidine

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